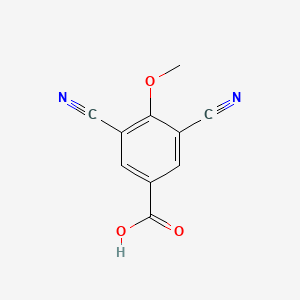![molecular formula C13H13FO4 B15219971 2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B15219971.png)
2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)-5,8-dioxaspiro[34]octane-2-carboxylic acid is a spirocyclic compound characterized by a unique structure where two rings share a single atom This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural versatility
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring using readily available starting materials. Conventional chemical transformations and minimal chromatographic purifications are employed to afford the title compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The fluorophenyl group allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of catalysts and solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Industry: Utilized in the production of various chemical products due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid involves its interaction with molecular targets and pathways. The fluorophenyl group plays a crucial role in its reactivity, allowing it to interact with specific enzymes or receptors. The spirocyclic structure provides conformational flexibility, enabling the compound to adapt to various biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.4]octane: Shares a similar spirocyclic structure but differs in the presence of an azaspiro group.
Spirocyclic oxindoles: Known for their biological activities and structural similarity.
Uniqueness
2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid is unique due to the presence of the fluorophenyl group, which enhances its chemical reactivity and potential applications. The combination of the spirocyclic structure and the fluorophenyl group makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C13H13FO4 |
|---|---|
Molecular Weight |
252.24 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid |
InChI |
InChI=1S/C13H13FO4/c14-10-3-1-9(2-4-10)12(11(15)16)7-13(8-12)17-5-6-18-13/h1-4H,5-8H2,(H,15,16) |
InChI Key |
AHCACHXPXNHCKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)CC(C2)(C3=CC=C(C=C3)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


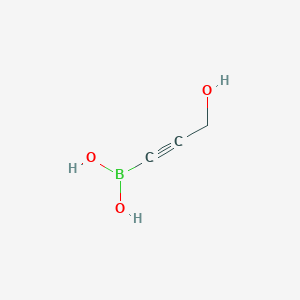
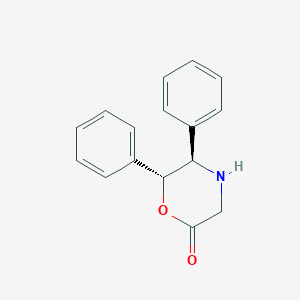
![2,2'-{[(6-Nitro-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B15219913.png)
![tert-Butyl (3-hydroxybicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B15219920.png)

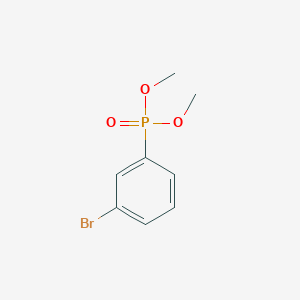
![Methyl 6-bromoimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B15219942.png)
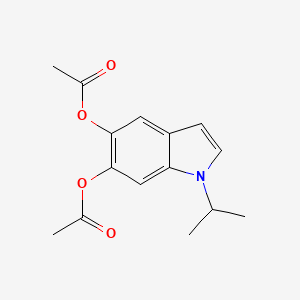
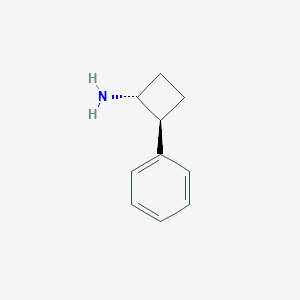
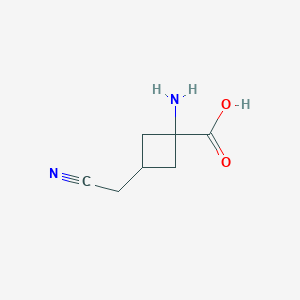
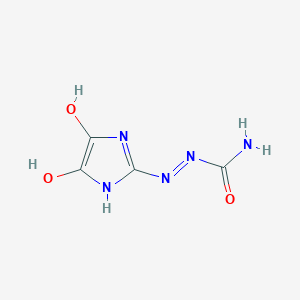
![6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carbaldehyde](/img/structure/B15219980.png)
![1,10-bis(1,3-benzodioxol-5-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15219991.png)
